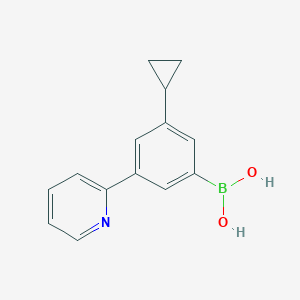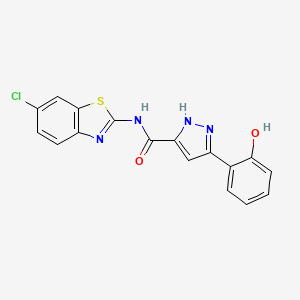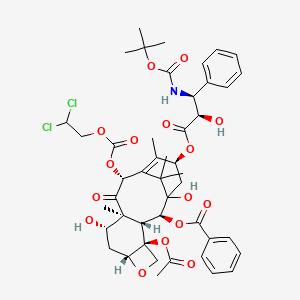
(3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a pyridin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions generally involve heating the reaction mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: (3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, aryl or vinyl halide, solvent (e.g., DMSO), temperature (80-100°C).
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol), temperature (room temperature to 50°C).
Protodeboronation: Protic acid (e.g., hydrochloric acid), base (e.g., sodium hydroxide), solvent (e.g., water or ethanol), temperature (room temperature to 50°C).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or aryl-vinyl compounds.
Oxidation: Formation of the corresponding phenol.
Protodeboronation: Formation of the corresponding aryl compound without the boronic acid group.
科学研究应用
(3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: Used in the synthesis of advanced materials and as a building block for the production of various chemical products.
作用机制
The mechanism of action of (3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways.
相似化合物的比较
- Phenylboronic acid
- 3-Pyridinylboronic acid
- Cyclopropylboronic acid
Comparison: (3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid is unique due to the presence of both cyclopropyl and pyridin-2-yl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional functional groups that can participate in further chemical transformations. The presence of the pyridin-2-yl group can also enhance its binding affinity in biological applications compared to simpler boronic acids.
属性
分子式 |
C14H14BNO2 |
|---|---|
分子量 |
239.08 g/mol |
IUPAC 名称 |
(3-cyclopropyl-5-pyridin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C14H14BNO2/c17-15(18)13-8-11(10-4-5-10)7-12(9-13)14-3-1-2-6-16-14/h1-3,6-10,17-18H,4-5H2 |
InChI 键 |
LNFLZIDLHMJRNZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C2CC2)C3=CC=CC=N3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Methyl-11H-benzo[a]carbazole-3,9-diol](/img/structure/B14087505.png)
![([1,1'-Biphenyl]-4-yl)(2,5-dichlorophenyl)methanone](/img/structure/B14087508.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087514.png)


![3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14087525.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087527.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-2-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14087528.png)
![8-(2-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087532.png)



![2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B14087554.png)

